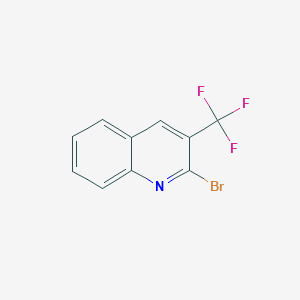

![molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8](/img/structure/B1337941.png)

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid

Übersicht

Beschreibung

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid is a useful research compound. Its molecular formula is C6H6N2O3S and its molecular weight is 186.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Material Science

Synthesis and Reactions

2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid and its derivatives serve as key intermediates in the synthesis of a wide range of compounds. For instance, the synthesis and reactions involving thiosemicarbazides, triazoles, and Schiff bases have shown potential antihypertensive α-blocking activity, indicating the utility of these derivatives in medicinal chemistry (Abdel-Wahab et al., 2008). Another study demonstrated the divergent cyclizations of acetic acids with formyl and acetyl electrophiles, showcasing the versatility of these compounds in synthesizing bicyclic heterocycles (Smyth et al., 2007).

Antimicrobial Agents

The thiazolyl-acetic acid derivatives have been evaluated for their antimicrobial properties. Notably, certain derivatives exhibited strong and broad antibacterial and antifungal activities, suggesting their potential as biocides or preservatives in cosmetics and detergents (Shirai et al., 2013).

Electrochromic Properties

The electrochemical synthesis and electrochromic properties of poly(2-(9H-carbazol-9-yl)acetic acid) film have been explored, revealing its utility in developing color-changing materials for various applications (Elkhidr et al., 2021).

Biological Activities

Antitumor and Antifilarial Agents

Thiazole acetic acid derivatives have been synthesized and evaluated for their potential antitumor and antifilarial activities. Some derivatives demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993).

Antimycobacterial Activity

Several [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid hydrazide derivatives were synthesized and showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis strains, highlighting their potential in addressing tuberculosis (Mamolo et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with various biological targets

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid may have a similar mode of action.

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Based on the reported activities of thiazole derivatives, it can be speculated that this compound may have potential analgesic and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCETWEVGXCGUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505869 | |

| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78096-15-8 | |

| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

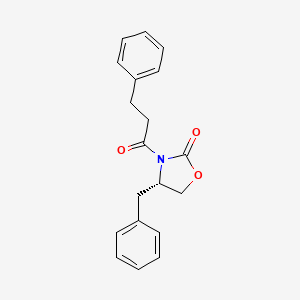

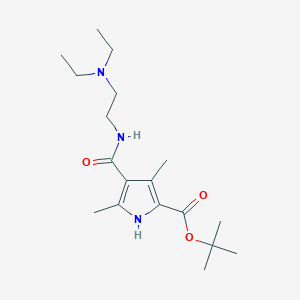

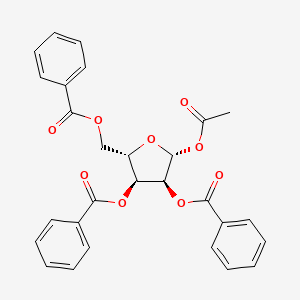

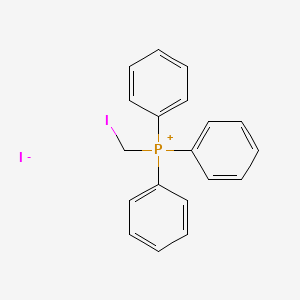

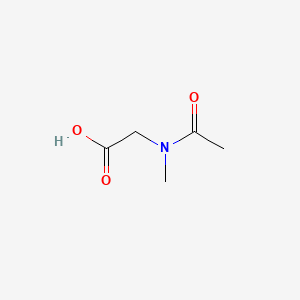

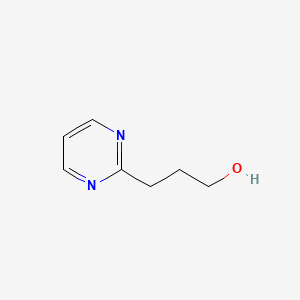

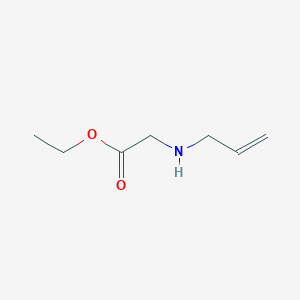

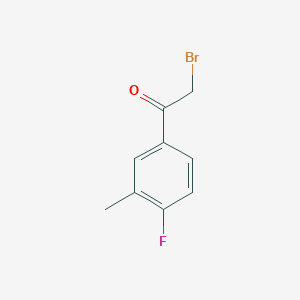

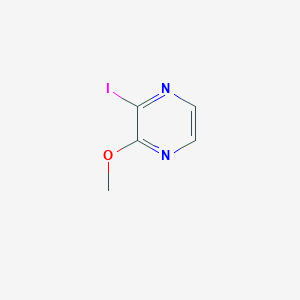

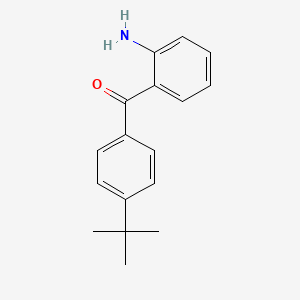

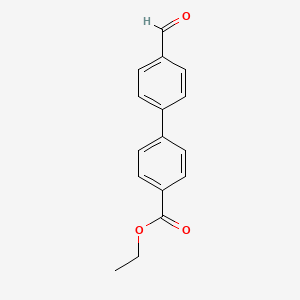

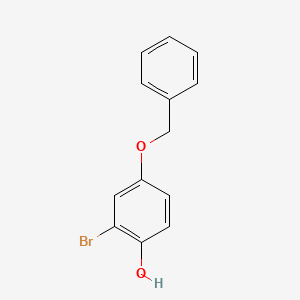

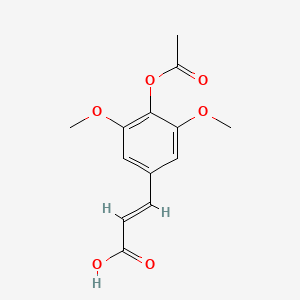

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.